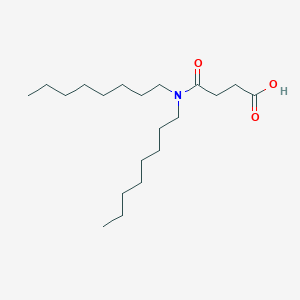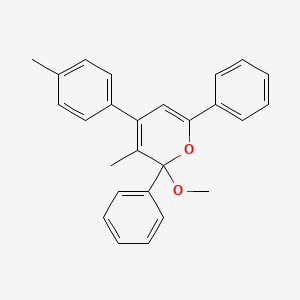
Naphthalene, 1-fluoro-5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-fluoro-5-(trimethylsilyl)- is an organosilicon compound that features a naphthalene core substituted with a fluoro group at the 1-position and a trimethylsilyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyanation reaction of 1-bromo-4-(trimethylsilyl)naphthalene followed by a photoinduced electron transfer reaction with potassium cyanide . Another approach involves the use of diazonium salts and fluoride sources under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of commercially available halosilanes and fluorinating agents would be key components in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-fluoro-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trimethylsilyl groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, fluoride sources for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
Naphthalene, 1-fluoro-5-(trimethylsilyl)- has several scientific research applications:
Fluorescence Probes: Due to its unique photophysical properties, it is used as a fluorescence probe in detecting and imaging applications.
Organic Electronics: The compound’s strong fluorescence and photostability make it suitable for use in organic electronic devices.
Chemical Sensors: Its ability to act as a fluorescent chemosensor for detecting anions and cations is another significant application.
Mécanisme D'action
The mechanism by which Naphthalene, 1-fluoro-5-(trimethylsilyl)- exerts its effects is primarily related to its electronic structureThis can influence various pathways, including electron transfer and fluorescence quenching .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-(trimethylsilyl)naphthalene
- 1-Fluoronaphthalene
- 1,4-Silyl-Substituted Naphthalene Derivatives
Uniqueness
Naphthalene, 1-fluoro-5-(trimethylsilyl)- is unique due to the specific combination of fluoro and trimethylsilyl groups, which impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability .
Propriétés
Numéro CAS |
59080-28-3 |
|---|---|
Formule moléculaire |
C13H15FSi |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
(5-fluoronaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15FSi/c1-15(2,3)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,1-3H3 |
Clé InChI |
NEOBHJWEGYSLRL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC2=C1C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


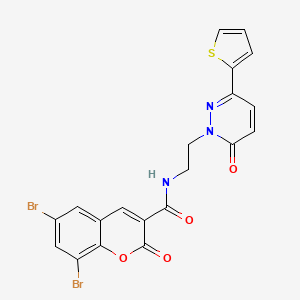
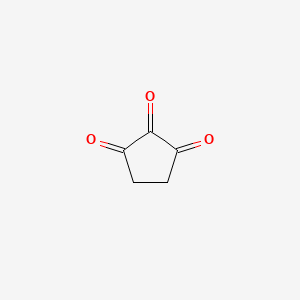
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)
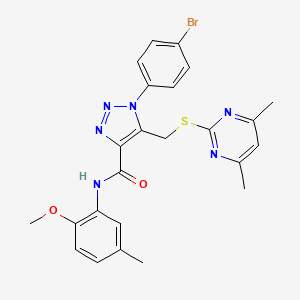
![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)

![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)

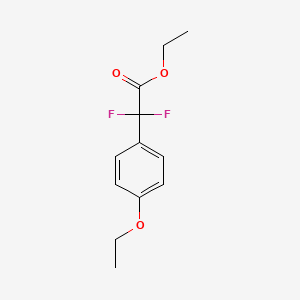
![bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
